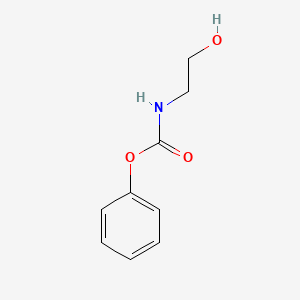

Phenyl N-(2-hydroxyethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl N-(2-hydroxyethyl)carbamate, also known as phenoxyethanol carbamate (PEC), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol .

Synthesis Analysis

Substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were prepared by the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates . The reaction proceeds at room temperature and its progress can be followed by TLC . The required carbamates were obtained after the distilling off the solvent .Molecular Structure Analysis

The molecular structure of Phenyl N-(2-hydroxyethyl)carbamate is represented by the InChI code1S/C9H11NO3/c11-7-6-10-9(12)13-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Chemical Reactions Analysis

The synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates . The aim of this work is to synthesise these carbamates for studying kinetics and mechanism of their intramolecular cyclization to 3-methyl-4H-1,3-benzoxazin-2(3H)-ones .Physical And Chemical Properties Analysis

Phenyl N-(2-hydroxyethyl)carbamate is a white crystalline solid. It has a molecular weight of 181.19 g/mol . The melting point is reported to be between 78-79°C .Scientific Research Applications

Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates

Phenyl N-(2-hydroxyethyl)carbamate is used in the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates . These compounds are prepared by the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates .

Identification through NMR Spectra

Phenyl N-(2-hydroxyethyl)carbamate and its derivatives can be identified by their 1H- and 13C-NMR spectra . This makes them useful in research fields where accurate identification of compounds is necessary.

Study of Kinetics and Mechanism of Intramolecular Cyclization

These compounds are used for studying the kinetics and mechanism of their intramolecular cyclization to 3-methyl-4H-1,3-benzoxazin-2(3H)-ones . This study is important in understanding the behavior of these compounds under different conditions.

Use in Polyurethanes and Plastics

Carbamates, including Phenyl N-(2-hydroxyethyl)carbamate, are widely used in the production of polyurethanes and plastics . They play a crucial role in determining the properties of the final product.

Use in Agrochemicals

Carbamates are common components of agrochemicals . They are used in the production of pesticides, herbicides, and other agricultural chemicals.

Use in Alzheimer’s Disease Treatment

Carbamates are used in drugs for the treatment of Alzheimer’s disease . They have shown potential in slowing the progression of this disease.

Safety and Hazards

The safety information for Phenyl N-(2-hydroxyethyl)carbamate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

While the specific future directions for Phenyl N-(2-hydroxyethyl)carbamate are not explicitly mentioned in the search results, the compound’s potential applications in various fields suggest that it could be a subject of future research. The synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates for studying kinetics and mechanism of their intramolecular cyclization also indicates potential future research directions .

Mechanism of Action

Mode of Action

Carbamates in general are known to interact with their targets through a variety of mechanisms, including inhibition of enzymes and interference with signal transduction pathways .

Biochemical Pathways

Carbamates are known to affect a variety of biochemical pathways, including those involved in neurotransmission and cellular metabolism .

Pharmacokinetics

Carbamates in general are known to be well-absorbed and widely distributed in the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

Carbamates in general are known to cause a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress .

properties

IUPAC Name |

phenyl N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-6-10-9(12)13-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXHYTYJUGGTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl N-(2-hydroxyethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2642006.png)

![N-(2-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2642009.png)

![3-Amino-4-chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B2642010.png)

![N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2642011.png)

![N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2642018.png)

![2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2642021.png)

![N-(2,3-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642022.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)